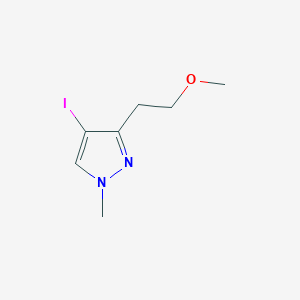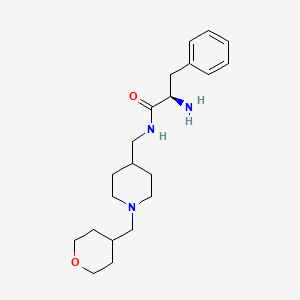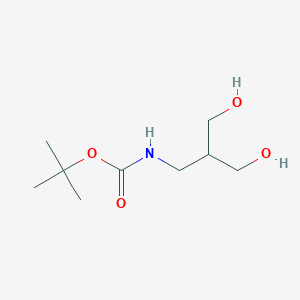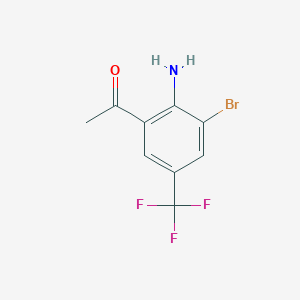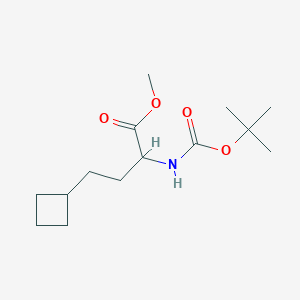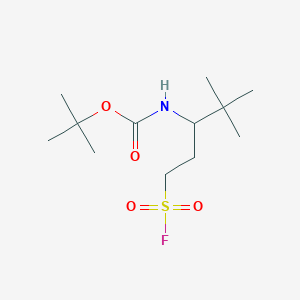
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate is a chemical compound that features a tert-butyl carbamate group, a fluorosulfonyl group, and a dimethylpentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate (Boc) group. The process often starts with the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorosulfonyl group can be introduced through a subsequent reaction with a fluorosulfonylating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorosulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted carbamates or sulfonamides.
Applications De Recherche Scientifique
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Potential use in drug development as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate involves the cleavage of the Boc group under acidic conditions, releasing the free amine. The fluorosulfonyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl carbanilate: Another carbamate derivative with different substituents.
Uniqueness
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with specific properties .
Propriétés
Formule moléculaire |
C12H24FNO4S |
|---|---|
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
tert-butyl N-(1-fluorosulfonyl-4,4-dimethylpentan-3-yl)carbamate |
InChI |
InChI=1S/C12H24FNO4S/c1-11(2,3)9(7-8-19(13,16)17)14-10(15)18-12(4,5)6/h9H,7-8H2,1-6H3,(H,14,15) |
Clé InChI |
VWZHLXLZXYBSEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CCS(=O)(=O)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-](/img/structure/B12949425.png)
![2,14-bis(2-ethylhexoxy)-9,12,21,24-tetrathia-5,17-diazaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B12949428.png)





